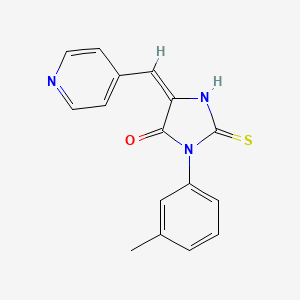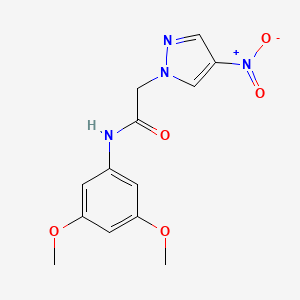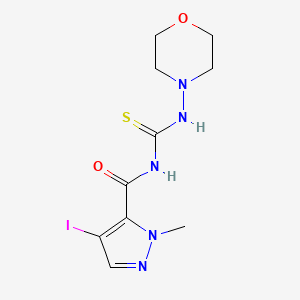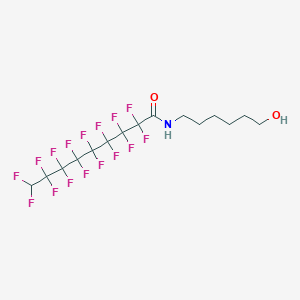![molecular formula C22H18N4O6 B10950670 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide](/img/structure/B10950670.png)
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes . This method provides substituted isoxazoles in good yields under moderate reaction conditions.
Another approach involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine . This one-pot preparation method is highly regioselective and efficient.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler isoxazole derivative with similar structural features.
3-Nitro-5-(3-pyridyloxy)phenyl derivatives: Compounds with similar functional groups but different core structures.
2-Furamides: Compounds with a furan ring and amide functionality.
Uniqueness
5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-N-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]-2-FURAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H18N4O6 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(3-nitro-5-pyridin-3-yloxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-20(14(2)32-25-13)11-17-5-6-21(31-17)22(27)24-15-8-16(26(28)29)10-19(9-15)30-18-4-3-7-23-12-18/h3-10,12H,11H2,1-2H3,(H,24,27) |
InChI Key |
XIOGMJPBHRGXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)OC4=CN=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10950599.png)
![1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)

![6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950617.png)
![2-(4-fluorophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950622.png)
![(5Z)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B10950628.png)

![Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10950645.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10950652.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(4-pyridyl)-1,3,4-oxadiazole](/img/structure/B10950661.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10950664.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10950669.png)
